1,2-Diacetyl-3,5-dibenzoyl-d-ribose

Descripción general

Descripción

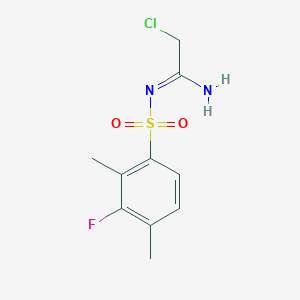

1,2-Diacetyl-3,5-dibenzoyl-d-ribose, also known as 1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-ribofuranose, is an intermediate in antiviral medication synthesis . It can be used in the research of combating viral afflictions such as HIV and Hepatitis C .

Synthesis Analysis

The synthesis of a similar compound, 1,2,3-triacetyl-5-deoxy-D-ribose, involves using D-ribose for acetonide protection to generate 2,3-oxy-isopropylidene-1-oxy-methyl-D-ribose. This is then reduced using potassium borohydride and then hydrolyzed to prepare 1-oxy-methyl-5-deoxy-D-ribose ribose. Finally, acetylization is performed to obtain 1,2,3-triacetyl-5-deoxy-D-ribose .Molecular Structure Analysis

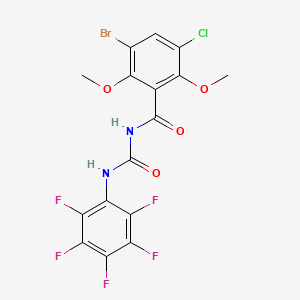

The molecular formula of 1,2-Diacetyl-3,5-dibenzoyl-d-ribose is C23H22O9 . The IUPAC name is (4,5-diacetyloxy-3-benzoyloxyoxolan-2-yl)methyl benzoate .Chemical Reactions Analysis

The synthesis of 1,2,3-triacetyl-5-deoxy-D-ribose involves several chemical reactions including acetonide protection, reduction, hydrolysis, and acetylization .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1,2,3-Triacetyl-5-deoxy-D-ribose, are as follows: it appears as a white powder with a melting point of approximately 63-64°C .Aplicaciones Científicas De Investigación

Synthesis of Nucleosides and Nucleotides

“1,2-Diacetyl-3,5-dibenzoyl-d-ribose” is commonly used in the synthesis of nucleosides and nucleotides, which are important building blocks of DNA and RNA .

Precise Control of Chemical Reactions

This compound can be selectively deprotected under certain conditions, allowing for precise control of chemical reactions .

Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose

A practical route towards the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose has been described . The key steps include deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside by reductive displacement employing hydride reagents .

Production of Capecitabine

“1,2-Diacetyl-3,5-dibenzoyl-d-ribose” is an important intermediate in the synthesis of the cancer therapy drug capecitabine . The synthetic method of this intermediate is currently taken from D-ribose .

Reduction of Production Cost

The preparation method of “1,2-Diacetyl-3,5-dibenzoyl-d-ribose” is low in production cost, high in target product yield, and at the same time is conducive to guaranteeing the quality of downstream product capecitabine and reduction of the cost .

Large-scale Industrial Production

The method of producing “1,2-Diacetyl-3,5-dibenzoyl-d-ribose” is simple and easy to handle, making it suitable for large-scale industrial production .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 1,2-Diacetyl-3,5-dibenzoyl-d-ribose is the hydroxyl groups on ribofuranose . This compound is commonly used as a protecting group for these hydroxyl groups, allowing for precise control of chemical reactions in organic synthesis .

Mode of Action

1,2-Diacetyl-3,5-dibenzoyl-d-ribose interacts with its targets by acting as a protecting group. It binds to the hydroxyl groups on ribofuranose, preventing them from participating in unwanted reactions during organic synthesis . This ensures that the desired reactions can proceed without interference.

Biochemical Pathways

The compound plays a significant role in the synthesis of nucleosides and nucleotides . It is used in the silyl-Hilbert–Johnson reaction, where it is reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and then deprotected by an acid or base to form a pure artificial nucleotide .

Pharmacokinetics

It is sparingly soluble in water but readily soluble in most organic solvents such as ethanol, acetone, and chloroform .

Result of Action

The primary result of the action of 1,2-Diacetyl-3,5-dibenzoyl-d-ribose is the successful synthesis of nucleosides and nucleotides . These are essential components of DNA and RNA, and their synthesis is a critical step in many biological processes.

Action Environment

The action of 1,2-Diacetyl-3,5-dibenzoyl-d-ribose is influenced by environmental factors such as temperature and pH. For instance, the compound is typically used in reactions that are carried out at specific temperatures . Additionally, the compound’s stability can be affected by the pH of the environment, as it can be deprotected by an acid or base .

Propiedades

IUPAC Name |

(4,5-diacetyloxy-3-benzoyloxyoxolan-2-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O9/c1-14(24)29-20-19(32-22(27)17-11-7-4-8-12-17)18(31-23(20)30-15(2)25)13-28-21(26)16-9-5-3-6-10-16/h3-12,18-20,23H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBWABGIQGRNBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Diacetyl-3,5-dibenzoyl-d-ribose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[1-(2-Hydroxy-3-indol-1-ylpropyl)piperidin-4-yl]amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B3042944.png)

![2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenyl 4-(chloromethyl)benzoate](/img/structure/B3042946.png)

![6-chloro-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]sulphonyl}ethyl)nicotinamide](/img/structure/B3042950.png)

![(Z)-3-[5-amino-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B3042952.png)

![[(E)-(5-methyl-2-propan-2-ylidenecyclohexylidene)amino] 2,6-difluorobenzoate](/img/structure/B3042953.png)

![3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B3042954.png)

![3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate](/img/structure/B3042956.png)

![2-bromo-N-(5-{[2,6-dinitro-4-(trifluoromethyl)phenyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3042960.png)